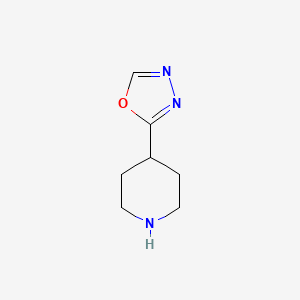

4-(1,3,4-Oxadiazol-2-yl)piperidine

Description

Structure

2D Structure

Properties

IUPAC Name |

2-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKMMXBPUCTFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651193 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082413-19-1 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3,4-Oxadiazol-2-yl)piperidine (CAS Number: 1082413-19-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The confluence of a piperidine ring and a 1,3,4-oxadiazole core creates the heterocyclic compound 4-(1,3,4-Oxadiazol-2-yl)piperidine. This molecule represents a significant scaffold in modern medicinal chemistry, drawing attention for its potential in the development of novel therapeutic agents. The 1,3,4-oxadiazole moiety, a bioisostere of amide and ester groups, is a well-established pharmacophore known to enhance the pharmacological activity of compounds. Its incorporation into the versatile piperidine framework, a common feature in many approved drugs, offers a unique chemical space for designing molecules with diverse biological activities. This guide provides a comprehensive technical overview of this compound, from its synthesis to its potential applications in drug discovery, aimed at empowering researchers and drug development professionals in their scientific endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

| Property | Value | Source |

| CAS Number | 1082413-19-1 | N/A |

| Molecular Formula | C₇H₁₁N₃O | N/A |

| Molecular Weight | 153.18 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Predicted XlogP | -0.1 | [1] |

| Predicted pKa | Data not available | N/A |

| Predicted Solubility | Data not available | N/A |

The structure of this compound, characterized by the fusion of the saturated piperidine ring and the aromatic 1,3,4-oxadiazole ring, bestows upon it a unique three-dimensional conformation that is crucial for its interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the formation of the 1,3,4-oxadiazole ring, typically involving the cyclization of a suitable precursor derived from a piperidine core. A plausible and commonly employed synthetic strategy involves the reaction of a piperidine-4-carbohydrazide with an orthoformate.

Synthetic Workflow

A general and efficient pathway to this compound is outlined below. This multi-step synthesis starts from readily available starting materials and employs well-established chemical transformations.

Figure 1: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Isonipecotate

-

To a solution of isonipecotic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl isonipecotate.

Step 2: Synthesis of Piperidine-4-carbohydrazide

-

Dissolve ethyl isonipecotate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system to yield pure piperidine-4-carbohydrazide.

Step 3: Synthesis of this compound

-

A mixture of piperidine-4-carbohydrazide and triethyl orthoformate is heated to reflux.[2]

-

The reaction is typically carried out for several hours, with progress monitored by TLC.

-

Upon completion, the excess triethyl orthoformate is removed by distillation.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure compound.

Spectroscopic Characterization

The structural elucidation of this compound and its intermediates is confirmed through various spectroscopic techniques. While a complete dataset for the target compound is not publicly available, representative data for related structures provide valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and a singlet for the proton on the oxadiazole ring. For a related compound, piperidinium 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiolate, signals for the piperidine protons appear as multiplets around 1.68 ppm and 3.08 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the piperidine ring and the two distinct carbons of the 1,3,4-oxadiazole ring. For 2,5-dialkyl-1,3,4-oxadiazoles, the oxadiazole carbons typically resonate around 164-166 ppm.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ). Predicted collision cross-section values for various adducts have been calculated.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, N-H (if not derivatized), C=N, and C-O-C stretching vibrations, confirming the presence of the functional groups in the molecule.

Pharmacological Landscape and Therapeutic Potential

The 1,3,4-oxadiazole nucleus is a cornerstone of many biologically active compounds, exhibiting a wide array of pharmacological activities.[5][6] These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6] The incorporation of the piperidine moiety, a prevalent scaffold in numerous pharmaceuticals, further enhances the drug-like properties of the molecule.

Known and Potential Biological Activities

While specific biological data for this compound is limited in the public domain, the activities of structurally related compounds provide a strong rationale for its investigation in various therapeutic areas.

-

Antimicrobial Activity: 1,3,4-Oxadiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[5][6] The combination with a piperidine ring could lead to novel antimicrobial agents.

-

Anticancer Activity: Numerous 1,3,4-oxadiazole-containing compounds have been reported to possess potent anticancer properties.[5][6] For instance, derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have been identified as a new class of tubulin inhibitors with antiproliferative activity.[7]

-

Anti-inflammatory and Analgesic Effects: The 1,3,4-oxadiazole scaffold is present in molecules with demonstrated anti-inflammatory and analgesic activities.[5][6]

-

Antiviral Activity: The well-known antiretroviral drug Raltegravir contains a 1,3,4-oxadiazole ring, highlighting the potential of this heterocycle in antiviral drug design.[5]

-

Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. A series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazole derivatives have been synthesized and evaluated as atypical antipsychotics, showing high affinities for dopamine and serotonin receptors.[5]

Mechanism of Action: A Field for Exploration

The precise mechanism of action for this compound would depend on the specific biological target it interacts with. Given the diverse activities of related compounds, it could potentially act through various mechanisms, including:

-

Enzyme Inhibition: Targeting key enzymes involved in disease pathways.

-

Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

-

Disruption of Cellular Processes: Interfering with essential cellular functions in pathogens or cancer cells.

The exploration of its specific biological targets and mechanism of action presents a fertile ground for future research.

Figure 2: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound stands as a promising molecular scaffold with significant potential for the development of new therapeutic agents. Its synthesis is achievable through established chemical routes, and the diverse biological activities associated with its constituent heterocyclic rings provide a strong impetus for further investigation.

Future research should focus on:

-

Optimization of Synthesis: Developing high-yield, scalable, and environmentally friendly synthetic protocols.

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets to uncover its full pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features responsible for biological activity and to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

References

- Luczynski, M.; Kudelko, A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Appl. Sci.2022, 12, 1-25.

- Gedgaudas, R.; Malinauskas, T.; Mickevicius, V. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules2022, 27, 7693.

- Kumar, D.; Dalai, S.; Sharma, G. C.; Jangir, M. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega2025, 10, 20038-20047.

- Wang, J.-J.; et al. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. J. Enzyme Inhib. Med. Chem.2022, 37, 2136-2150.

- Patel, K. D.; Prajapati, S. M.; Panchal, S. N.; Patel, H. D. Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synth. Commun.2014, 44, 1859-1877.

- Shafi, S. S.; Rajesh, R.; Senthilkumar, S.

- Al-Soud, Y. A.; Al-Masoudi, N. A. L.; Ferwanah, A. R. S. The Reaction of 2-Hydrazinyl-1H-benzimidazole with Triethyl Orthoformate. Z.

- Kumar, D.; Dalai, S.; Sharma, G. C.; Jangir, M. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega2025, 10, 20038-20047.

- Rutavičius, A.; Kuodis, Z.; Matijoška, A.; Rastenytė, L. Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija2003, 14, 178-181.

- Google Patents. 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists. WO2010013037A1, filed July 28, 2009, and issued February 4, 2010.

- Ivachtchenko, A. V.; et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorg. Med. Chem. Lett.2014, 24, 4578-4582.

- Google Patents. Process for the preparation of piperidine derivatives. US20050176752A1, filed December 23, 2004, and issued August 11, 2005.

- da Silva, A. D.; et al.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Med. Chem.2024, 16, 1235-1254.

- Sharma, R.; Kumar, N.; Yadav, R.

- One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions2023, 4, 779-801.

- Gazvoda, M.; et al.

- de Oliveira, C. S.; et al. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules2013, 18, 6104-6164.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. J. Pharm. Res. Anal.2024, 10, 13-17.

- PubChem. This compound hydrochloride. National Center for Biotechnology Information. PubChem Compound Summary for CID 71669103. [Link]. Accessed Jan 7, 2026.

- Reaction of 4-hydroxy-3,5-di-tert-butylbenzylidene chloride with triethyl orthoformate. Russ. J. Gen. Chem.2004, 74, 111-113.

- Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors. Bioorg. Med. Chem. Lett.2020, 30, 126874.

- Bala, S.; et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. J. Chem.2013, 2013, 1-10.

- Shafi, S. S.; Rajesh, R.; Senthilkumar, S.

- Al-Omary, F. A. M.; et al.

Sources

- 1. researchgate.net [researchgate.net]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Molecular structure and weight of 4-(1,3,4-Oxadiazol-2-yl)piperidine

An In-depth Technical Guide to 4-(1,3,4-Oxadiazol-2-yl)piperidine: Structure, Synthesis, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword: The Architectural Significance of the Oxadiazole-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular frameworks that balance structural simplicity with pharmacological potency is paramount. The 1,3,4-oxadiazole ring stands as a "privileged scaffold"—a five-membered heterocycle renowned for its metabolic stability, favorable pharmacokinetic properties, and its capacity to act as a bioisostere for amide and ester functionalities. Its rigid, planar structure and hydrogen bond accepting capabilities make it a cornerstone in the design of agents across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.

When this versatile heterocycle is coupled with the piperidine moiety—a saturated six-membered ring that is a frequent component of approved drugs—the resulting conjugate, this compound, emerges as a molecule of significant interest. The piperidine ring provides a three-dimensional character and a basic nitrogen center, which can be crucial for modulating solubility, cell permeability, and target engagement. This guide provides an in-depth technical overview of this foundational molecule for researchers, scientists, and drug development professionals, detailing its core properties, a robust synthesis protocol, and its potential as a building block for next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound define its chemical behavior and potential utility as a synthetic intermediate.

Molecular Structure

The molecule consists of a piperidine ring connected at its 4-position to the 2-position of a 1,3,4-oxadiazole ring.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative data for the molecule are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | |

| Molecular Weight | 153.18 g/mol | |

| CAS Number | 1082413-19-1 | |

| IUPAC Name | This compound | |

| Physical Form | Solid (predicted) | |

| SMILES | C1CNCCC1C2=NN=CO2 | |

| InChIKey | YDKMMXBPUCTFTD-UHFFFAOYSA-N |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. The most direct and reliable pathway to the title compound involves the dehydrative cyclization of a carbohydrazide precursor. Here, we present a robust, field-proven protocol starting from commercially available ethyl isonipecotate.

Rationale Behind Experimental Choices

-

Two-Step Synthesis: A two-step process (hydrazide formation followed by cyclization) is chosen over a one-pot method to ensure the isolation and purification of the key intermediate, piperidine-4-carbohydrazide. This allows for rigorous characterization and guarantees the purity of the starting material for the critical ring-closing step, enhancing the final product's quality and the reproducibility of the protocol.

-

Reagent Selection:

-

Hydrazine Hydrate: Used in excess to drive the hydrazinolysis of the ethyl ester to completion and to minimize the formation of dimeric side products. Ethanol is an ideal solvent as it is protic, solubilizes both reactants, and allows for reflux at a temperature sufficient for the reaction without degrading the product.

-

Triethyl Orthoformate: This serves as both the reagent providing the final carbon atom for the oxadiazole ring and as a dehydrating agent. As it reacts, it generates ethanol and ethyl formate as byproducts, which are volatile and easily removed, simplifying the work-up. This method avoids the use of harsh dehydrating agents like phosphorus oxychloride (POCl₃) or strong acids, which can lead to side reactions with the piperidine nitrogen.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidine-4-carbohydrazide

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isonipecotate (1 equivalent, e.g., 15.7 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (100 mL) to dissolve the ester. To this solution, add hydrazine hydrate (80% solution, 5 equivalents, e.g., 31.3 mL, 0.5 mol) dropwise. Causality: The excess hydrazine ensures the complete conversion of the ester, which can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-16 hours. The reaction progress should be monitored by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting ester spot has disappeared.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation. b. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator. c. To the resulting residue, add diethyl ether (50 mL) and triturate to yield a white solid. d. Filter the solid using a Büchner funnel, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.

-

Validation: The product, piperidine-4-carbohydrazide, should be a white crystalline solid. Confirm its identity via ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Synthesis of this compound

-

Reactor Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the piperidine-4-carbohydrazide (1 equivalent, e.g., 14.3 g, 0.1 mol) obtained from the previous step.

-

Reagent Addition: Add triethyl orthoformate (5 equivalents, e.g., 83 mL, 0.5 mol). Causality: Triethyl orthoformate acts as the C1 source and dehydrating agent for the cyclization. Using it in excess serves as both reagent and solvent, driving the reaction forward.

-

Reaction: Heat the mixture to reflux (approx. 140-150°C) for 8-12 hours. Monitor the reaction by TLC until the hydrazide starting material is consumed.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess triethyl orthoformate and volatile byproducts under reduced pressure. c. The crude residue can be purified by column chromatography on silica gel (using a gradient elution, e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to afford the pure product. d. Alternatively, for a quicker purification, the residue can be dissolved in a minimal amount of dichloromethane and precipitated by adding n-hexane or diethyl ether.

-

Final Product: The final product is typically a white to off-white solid. Dry under high vacuum.

Structural Characterization and Validation

As this molecule is a foundational building block, its rigorous characterization is non-negotiable. The following data are representative of what is expected upon successful synthesis.

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.35 (s, 1H, oxadiazole C-H), 3.20-3.30 (m, 2H, piperidine H-2e, H-6e), 2.95-3.05 (m, 1H, piperidine H-4), 2.80-2.90 (m, 2H, piperidine H-2a, H-6a), 2.05-2.15 (m, 2H, piperidine H-3e, H-5e), 1.85-1.95 (m, 2H, piperidine H-3a, H-5a), 1.70 (br s, 1H, NH). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 164.5 (C-2 oxadiazole), 155.0 (C-5 oxadiazole), 45.0 (C-2, C-6 piperidine), 35.0 (C-4 piperidine), 28.5 (C-3, C-5 piperidine). |

| Mass Spec (ESI-MS) | Calculated for C₇H₁₁N₃O: 153.09. Found: m/z = 154.10 [M+H]⁺. |

| FT-IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2940, 2850 (C-H stretch), ~1640 (C=N stretch), ~1100 (C-O-C stretch). |

Note: NMR chemical shifts are predicted based on the analysis of the constituent fragments and related structures. Actual experimental values may vary slightly.

Applications in Drug Discovery and Development

While this compound is not an active pharmaceutical ingredient itself, its value lies in its role as a versatile scaffold and synthetic intermediate. The combination of the metabolically stable oxadiazole ring and the synthetically tractable piperidine ring makes it a highly attractive starting point for library synthesis in drug discovery programs.

-

As a Bioisostere: The 1,3,4-oxadiazole ring is a well-known bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.

-

Antibacterial and Antifungal Agents: Numerous studies have demonstrated that conjugating piperidine and 1,3,4-oxadiazole moieties leads to compounds with significant antimicrobial activity.

-

Anticancer Agents: The oxadiazole-piperazine/piperidine scaffold has been explored for the development of potent anticancer agents, including FAK (Focal Adhesion Kinase) inhibitors.

-

Enzyme Inhibition: Derivatives have shown potent inhibition of various enzymes, such as carbonic anhydrase, which is a target for anti-acute mountain sickness and other conditions.

-

CNS Applications: The piperidine nucleus is a common feature in centrally active agents, and its combination with the oxadiazole core provides a framework for exploring novel treatments for neurodegenerative diseases.

The secondary amine of the piperidine ring serves as a critical handle for further functionalization, allowing for the introduction of diverse chemical groups to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

Based on data for analogous structures, this compound should be handled with appropriate care.

-

Hazard Statements: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C).

References

- PubChem. This compound hydrochloride.

- Thoreau Chemistry. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine. Thoreauchem. [Link]

- PubChem. 4-(1,3,4-Oxadiazol-2-yl)pyridine.

- PubChem. 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine.

- PubChem. 4-(1,3,4-Thiadiazol-2-yl)piperidine.

- Wikipedia. Piperidine.

- ChemicalRegister. PIPERIDINE, 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-, HYDROCHLORIDE (1:1) Suppliers & Manufacturers. ChemicalRegister. [Link]

- PubChem. 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride.

- H. S. Lamba, et al.

A Technical Guide to the Physical Properties and Storage of 4-(1,3,4-Oxadiazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3,4-Oxadiazol-2-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key structural motif in the development of novel therapeutic agents. Its utility is predicated on its precise physicochemical properties and the maintenance of its structural integrity over time. This guide provides a comprehensive overview of the known physical and chemical properties of this compound. Furthermore, it establishes detailed, field-proven protocols for its proper storage, handling, and post-storage quality control, ensuring the reliability and reproducibility of research outcomes.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is confirming its identity. This compound is comprised of a piperidine ring linked at its 4-position to the 2-position of a 1,3,4-oxadiazole ring. This unique combination of a saturated aliphatic heterocycle and an aromatic diazole imparts specific properties crucial to its function as a molecular scaffold.

-

IUPAC Name: this compound

-

CAS Number: 1082413-19-1

-

Molecular Formula: C₇H₁₁N₃O

-

Canonical SMILES: C1CNCCC1C2=NN=CO2[1]

-

InChI Key: YDKMMXBPUCTFTD-UHFFFAOYSA-N

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound's molecular structure.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both storage and experimental settings. The data presented below has been aggregated from chemical supplier technical data and public chemical databases.

| Property | Value / Description | Source(s) |

| Molecular Weight | 153.18 g/mol | [1] |

| Monoisotopic Mass | 153.09021 Da | [1] |

| Physical State | Solid, off-white in appearance. | [2] |

| Purity | Typically supplied at ≥95% purity. | |

| Solubility | The piperidine moiety imparts some aqueous solubility, while the oxadiazole ring contributes to solubility in organic solvents. Solubility is generally low in water but enhanced in polar organic solvents like DMSO, DMF, and alcohols. Aryl substituents on oxadiazoles are known to significantly lower water solubility.[3] | N/A |

| XlogP (Predicted) | -0.1 | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |

| Signal Word | Warning |

Stability and Reactivity Profile

Understanding a compound's stability is paramount for defining appropriate storage conditions and anticipating potential degradation pathways.

-

Thermal Stability: The 1,3,4-oxadiazole ring is noted for being the most thermally stable among the oxadiazole isomers.[4][5] This inherent stability is a key feature, contributing to a generally good shelf-life under proper conditions.

-

pH Sensitivity & Hydrolysis: While the oxadiazole ring itself is relatively stable, heterocyclic systems can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures. The piperidine nitrogen is basic and will form salts, such as the commercially available hydrochloride salt, which may have different physical properties and stability profiles.[6]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as these can initiate degradation of the molecule.[7][8] The piperidine moiety is a secondary amine and will exhibit the typical reactivity of this functional group.

Recommended Storage and Handling Protocols

The primary objective of a storage protocol is to mitigate chemical degradation from environmental factors such as temperature, light, moisture, and oxygen.

Short-Term Storage (≤ 4 weeks)

For routine laboratory use, short-term storage under refrigerated conditions is sufficient to prevent significant degradation.

-

Temperature: Store at 2-8°C.

-

Atmosphere: Normal atmospheric conditions are acceptable.

-

Container: Use tightly sealed, clear or amber glass vials with PTFE-lined caps.

-

Light: While not explicitly documented as light-sensitive, it is best practice to store in an opaque container or within a laboratory refrigerator to protect from light.[9]

Long-Term Storage (> 4 weeks)

For archival purposes or long-term storage, more stringent conditions are required to ensure the compound's integrity.

-

Temperature: Store at -20°C or below. This minimizes thermal energy, slowing any potential degradation pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is a critical step to displace atmospheric moisture and oxygen. Oxygen can be detrimental, and moisture can lead to hydrolysis over extended periods.

-

Container: Use amber glass vials with securely sealed, PTFE-lined caps. The amber glass provides protection from light. Ensure the container is appropriately sized to minimize headspace.

-

Handling Before Storage: If the compound has been handled, it is advisable to briefly place it under a high-vacuum to remove any adsorbed atmospheric moisture before backfilling with inert gas and sealing for long-term storage.

Experimental Workflow: Post-Storage Quality Control

Before using a compound that has been stored for an extended period, its integrity must be verified. This self-validating workflow ensures that the material meets the required specifications for the intended experiment.

Post-storage quality control (QC) workflow for verifying compound integrity.

Protocol for Post-Storage QC:

-

Sample Retrieval: Remove the sealed vial from cold storage (-20°C or -80°C).

-

Equilibration: Place the unopened vial in a desiccator at room temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold compound upon opening, which could cause rapid degradation.

-

Visual Inspection: Once equilibrated, open the vial and visually inspect the contents. Note any change in color (e.g., from off-white to yellow/brown) or physical form (e.g., from a free-flowing powder to a sticky solid), which may indicate degradation.

-

Solubility Test: Prepare a stock solution in a standard solvent like DMSO. Incomplete dissolution or the presence of particulates may suggest degradation or the formation of insoluble polymeric byproducts.

-

Purity and Identity Confirmation:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for a quick purity check. Inject a small, diluted aliquot to assess the purity percentage by peak area and confirm the expected mass-to-charge ratio (m/z) for the parent ion ([M+H]⁺).

-

¹H NMR (Proton Nuclear Magnetic Resonance): For a more definitive structural confirmation, acquire a ¹H NMR spectrum. Compare the spectrum to a reference standard to ensure all characteristic peaks are present and no significant new signals, indicative of impurities, have appeared.

-

Conclusion

This compound is a stable heterocyclic compound when stored and handled correctly. Its inherent thermal stability, a characteristic of the 1,3,4-oxadiazole ring, is a significant advantage. However, its susceptibility to environmental moisture and atmospheric contaminants necessitates rigorous storage protocols, especially for long-term archiving. By adhering to the guidelines outlined in this document—specifically, storage at low temperatures under an inert atmosphere and implementing a strict post-storage QC workflow—researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

- Gothwal, A., et al. (2016). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.

- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16.

- Thoreauchem. (n.d.). 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine.

- Struga, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3733.

- Arote, R. B., et al. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 6(11), 14755-14763.

- ResearchGate. (n.d.). The physical properties of 1,3,4-oxadiazole.

- PubChem. (n.d.). 4-(1,3,4-Thiadiazol-2-yl)piperidine.

- PubChem. (n.d.). This compound hydrochloride.

- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.

- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.

- Ataman Kimya. (n.d.). PIPERIDINE.

- Jakubkiene, V., et al. (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemistry, 14(4), 398-401.

- Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5446.

- Struga, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Appl. Sci., 12, 3733.

- Jakubkiene, V., & Vainilavicius, P. (1998). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemistry of Heterocyclic Compounds, 34, 1125-1128.

Sources

- 1. PubChemLite - this compound hydrochloride (C7H11N3O) [pubchemlite.lcsb.uni.lu]

- 2. kishida.co.jp [kishida.co.jp]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 6. 1384079-20-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. chemos.de [chemos.de]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1,3,4-Oxadiazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1,3,4-oxadiazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide employs a predictive approach grounded in the analysis of structurally related compounds. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of analogous structures, we can infer the expected spectroscopic signatures of the title compound. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and analysis of novel piperidine-oxadiazole derivatives.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The journey of a potential drug molecule from conceptualization to clinical application is a long and arduous one, demanding rigorous characterization at every stage. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this analytical process, providing unambiguous evidence of molecular structure, purity, and stability. For novel heterocyclic compounds like this compound, a thorough understanding of their spectroscopic properties is paramount for advancing their development as potential therapeutic agents. The 1,3,4-oxadiazole moiety is a well-established pharmacophore known for its diverse biological activities, while the piperidine ring is a common scaffold in many approved drugs, valued for its ability to improve physicochemical properties.[1]

This guide will delve into the theoretical and practical aspects of obtaining and interpreting the spectroscopic data for this compound. While direct experimental data for this exact compound is scarce in the cited literature, we will leverage data from closely related, published analogues to provide a robust predictive analysis.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound combines a flexible saturated piperidine ring with a rigid, aromatic 1,3,4-oxadiazole ring. This combination of features will give rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~8.2 - 8.4 | s | 1H | Oxadiazole C-H | The proton on the oxadiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the aromatic character of the ring. |

| ~3.2 - 3.4 | m | 1H | Piperidine C4-H | This proton is adjacent to the oxadiazole ring and will be deshielded compared to other piperidine protons. |

| ~3.0 - 3.2 | dt | 2H | Piperidine C2/C6-H (axial) | Protons on the carbons adjacent to the nitrogen are deshielded. The axial protons are typically shifted slightly upfield compared to the equatorial protons. |

| ~2.6 - 2.8 | td | 2H | Piperidine C2/C6-H (equatorial) | Equatorial protons adjacent to the nitrogen. |

| ~2.0 - 2.2 | m | 2H | Piperidine C3/C5-H (axial) | |

| ~1.7 - 1.9 | m | 2H | Piperidine C3/C5-H (equatorial) | |

| ~1.5 - 2.5 | br s | 1H | Piperidine N-H | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It is often a broad singlet. |

Comparative Analysis:

In a related compound, piperidinium 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiolate, the piperidinium protons appear at δ 1.68 (6H, m) and 3.08 (4H, m) ppm.[2] The deshielding effect of the positive charge on the nitrogen in the piperidinium salt likely shifts these signals downfield compared to what would be expected for the free piperidine base in our target molecule.

¹³C NMR Spectroscopy: The Carbon Backbone

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~162 - 165 | Oxadiazole C2 | The carbon of the oxadiazole ring attached to the piperidine is expected in this region, typical for carbons in five-membered aromatic heterocycles flanked by heteroatoms.[3] |

| ~155 - 158 | Oxadiazole C5 | The other carbon of the oxadiazole ring. |

| ~45 - 48 | Piperidine C2/C6 | Carbons adjacent to the nitrogen atom. In piperidine itself, these carbons appear at approximately 47 ppm.[4] |

| ~30 - 35 | Piperidine C4 | The carbon bearing the oxadiazole substituent. |

| ~28 - 32 | Piperidine C3/C5 |

Comparative Analysis:

For 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm, which supports our predicted range.[3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 3400 | Medium, broad | N-H stretch | Characteristic of the secondary amine in the piperidine ring. |

| ~2850 - 2950 | Strong | C-H stretch (aliphatic) | From the C-H bonds of the piperidine ring. |

| ~1630 - 1650 | Medium | C=N stretch | A characteristic absorption for the oxadiazole ring. |

| ~1550 - 1580 | Medium | C=C/C=N aromatic stretches | Further evidence of the heterocyclic aromatic system. |

| ~1100 - 1250 | Strong | C-O-C stretch | The ether-like C-O-C linkage within the oxadiazole ring.[5] |

| ~1000 - 1050 | Medium | C-N stretch | From the piperidine ring. |

Comparative Analysis:

In a similar structure, 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide, a C=N stretch of the oxadiazole ring is observed at 1629 cm⁻¹, and a C-O-C stretch is noted between 1239 & 1076 cm⁻¹.[5]

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 153.09. The molecular ion peak is expected to be observed.

-

Key Fragmentation Pathways:

-

α-cleavage of the piperidine ring: Loss of radicals adjacent to the nitrogen is a common fragmentation pathway for piperidines.

-

Cleavage of the bond between the piperidine and oxadiazole rings: This would lead to fragments corresponding to the piperidinyl cation (m/z 84) and the oxadiazolyl radical, or the oxadiazolyl cation (m/z 69) and the piperidinyl radical.

-

Ring fragmentation of the oxadiazole: The oxadiazole ring can undergo complex rearrangements and fragmentations.

-

Comparative Analysis:

For piperidinium 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiolate, a fragment corresponding to the piperidine cation minus a hydrogen atom ([C₅H₁₁N-1]⁺) is observed at m/z 84.[2] This supports the predicted fragmentation of the piperidine moiety.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into a Liquid Chromatography (LC) system.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.

-

-

Mass Spectrometric Analysis (MS):

-

The eluent from the LC is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Perform tandem MS (MS/MS) on the parent ion (m/z 154 for [M+H]⁺) to induce fragmentation and obtain structural information.

-

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Scaffold: A Historical and Synthetic Deep Dive for the Modern Researcher

An In-depth Technical Guide

For over a century, the 1,3,4-oxadiazole ring, a unassuming five-membered heterocycle containing one oxygen and two nitrogen atoms, has captivated the minds of chemists. Its remarkable stability and versatile chemical nature have cemented its status as a "privileged scaffold" in medicinal chemistry and materials science. This guide offers a comprehensive exploration of the discovery and historical development of 1,3,4-oxadiazole scaffolds, providing researchers, scientists, and drug development professionals with a detailed understanding of its origins, the evolution of its synthesis, and the scientific rationale that propelled it to the forefront of modern chemical research.

The Genesis of a Privileged Structure: Early Discoveries and Synthetic Pioneers

While the unsubstituted 1,3,4-oxadiazole was first prepared by Ainsworth in 1965 via the thermolysis of ethyl formate and hydrazine, the story of its substituted derivatives begins much earlier. The late 19th and early 20th centuries were a fertile ground for heterocyclic chemistry, and it was during this period that the foundational synthesis of the 1,3,4-oxadiazole ring was established.

The most pivotal and enduring method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This transformation, elegant in its simplicity, involves the removal of a water molecule from the diacylhydrazine precursor to forge the stable aromatic oxadiazole ring.

One of the key figures in the early exploration of this chemistry was the German chemist R. Stolle . Around the turn of the 20th century, Stolle and his contemporaries systematically investigated the reactions of hydrazine derivatives, laying the groundwork for many of the synthetic routes still in use today. The "Stolle synthesis," though more broadly associated with indole synthesis, reflects the era's intense focus on cyclization reactions of hydrazine derivatives, which inevitably led to the formation of various heterocyclic systems, including the 1,3,4-oxadiazole.

The causality behind the choice of diacylhydrazines as precursors is rooted in their straightforward preparation from readily available carboxylic acids or their derivatives and hydrazine. The subsequent cyclodehydration step, however, required the development of powerful dehydrating agents to overcome the energy barrier of the reaction.

The Evolution of a Core Synthesis: From Harsh Reagents to Modern Catalysis

The journey of 1,3,4-oxadiazole synthesis is a testament to the relentless pursuit of efficiency, safety, and broader applicability in chemical methodology. The early reliance on harsh and often hazardous dehydrating agents has given way to a sophisticated toolkit of modern reagents and catalysts.

The Classical Approach: The Power of Dehydration

The traditional cyclodehydration of 1,2-diacylhydrazines relied on strong dehydrating agents capable of facilitating the intramolecular cyclization. These classical reagents, while effective, often required high temperatures and harsh conditions.

Key Classical Dehydrating Agents:

| Reagent | Description |

| Phosphorus Oxychloride (POCl₃) | A widely used and effective dehydrating agent, though it can be corrosive and requires careful handling.[1][2] |

| Thionyl Chloride (SOCl₂) | Another powerful reagent for cyclodehydration, but it also releases toxic gases.[1][2] |

| Polyphosphoric Acid (PPA) | A viscous and strong acid that serves as both a solvent and a dehydrating agent, often requiring high reaction temperatures.[1][2] |

| Phosphorus Pentoxide (P₂O₅) | A highly effective, but solid, dehydrating agent.[1] |

The enduring utility of these reagents lies in their ability to activate the carbonyl oxygen of the diacylhydrazine, making it a better leaving group (as part of a water molecule) and facilitating the nucleophilic attack of the second nitrogen atom to close the ring.

Experimental Protocol: Classical Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole using POCl₃

-

Preparation of 1,2-Dibenzoylhydrazine: To a solution of benzoyl hydrazine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add benzoyl chloride (1.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 1,2-dibenzoylhydrazine, which can be purified by recrystallization.

-

Cyclodehydration: To the purified 1,2-dibenzoylhydrazine (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2,5-diphenyl-1,3,4-oxadiazole.

The Modern Era: Mild, Efficient, and Versatile Synthesis

Recognizing the limitations of classical methods, chemists in the latter half of the 20th century and into the 21st century have developed a plethora of milder and more efficient synthetic routes to the 1,3,4-oxadiazole core. These advancements have not only improved the safety and environmental footprint of the synthesis but have also expanded the scope of accessible molecular architectures.

Key Modern Synthetic Approaches:

| Method | Description |

| Oxidative Cyclization of Acylhydrazones | This method involves the reaction of an acylhydrazide with an aldehyde to form an acylhydrazone, which is then cyclized in the presence of an oxidizing agent.[3][4] |

| Microwave-Assisted Synthesis | The use of microwave irradiation can dramatically reduce reaction times and improve yields for the cyclodehydration of diacylhydrazines.[3] |

| Iodine-Mediated Synthesis | Molecular iodine has emerged as a mild and effective catalyst for the oxidative cyclization of acylhydrazones.[4] |

| Modern Dehydrating Agents | Reagents such as triflic anhydride, Burgess reagent, and various phosphonium-based reagents offer milder alternatives to classical dehydrating agents.[1][5] |

The rationale behind these modern approaches is to avoid the use of harsh acids and high temperatures, thereby increasing the functional group tolerance and allowing for the synthesis of more complex and sensitive molecules.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization of an Acylhydrazone

-

Formation of Acylhydrazone: In a round-bottom flask, dissolve the starting acylhydrazide (1.0 eq) and a substituted aldehyde (1.0 eq) in a suitable solvent like ethanol.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.

-

The formation of the acylhydrazone can be monitored by TLC. The product often precipitates from the solution and can be collected by filtration.

-

Oxidative Cyclization: To a suspension of the acylhydrazone (1.0 eq) in a solvent such as acetonitrile, add potassium carbonate (2.0 eq) and molecular iodine (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

The Driving Force: A Timeline of Biological and Medicinal Significance

The sustained interest in the 1,3,4-oxadiazole scaffold is largely due to its wide spectrum of biological activities. The discovery of these properties has been a major driver for the development of new synthetic methodologies.[3][6][7]

A Timeline of Key Biological Discoveries:

-

Mid-20th Century (Antimicrobial Activity): Early investigations into heterocyclic compounds revealed that many 1,3,4-oxadiazole derivatives possessed significant antibacterial and antifungal properties.[6] This discovery spurred further research into this scaffold as a potential source of new antibiotics.

-

Late 20th Century (Anti-inflammatory and Analgesic Effects): As researchers sought alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs), the 1,3,4-oxadiazole core was identified in compounds exhibiting potent anti-inflammatory and analgesic activities, often with reduced gastrointestinal side effects.[1]

-

Late 20th to Early 21st Century (Anticancer and Antiviral Potential): With the advent of high-throughput screening, numerous 1,3,4-oxadiazole-containing molecules were identified as having significant anticancer and antiviral activities.[8] This includes their role in drugs like Raltegravir, an HIV integrase inhibitor.

-

Contemporary Research (Diverse Applications): Current research continues to uncover a vast array of biological activities, including anticonvulsant, antitubercular, antidiabetic, and antioxidant properties, solidifying the 1,3,4-oxadiazole as a truly versatile pharmacophore.[6][9]

Visualizing the Core Synthetic Pathways

To better understand the fundamental transformations in 1,3,4-oxadiazole synthesis, the following diagrams illustrate the key reaction workflows.

Caption: Classical synthesis of 1,3,4-oxadiazoles via cyclodehydration.

Caption: Modern synthesis via oxidative cyclization of acylhydrazones.

Conclusion: A Legacy of Innovation and a Future of Discovery

The history of the 1,3,4-oxadiazole scaffold is a compelling narrative of chemical ingenuity and the synergistic relationship between synthetic chemistry and the life sciences. From the early, foundational work of pioneers like Stolle to the sophisticated and green methodologies of today, the synthesis of this remarkable heterocycle has been continuously refined and expanded. The ever-growing list of its biological activities ensures that the 1,3,4-oxadiazole will remain a focal point of research for years to come, promising new discoveries in medicine, materials science, and beyond. This guide serves as a testament to its enduring legacy and a practical resource for those who will shape its future.

References

- Ainsworth, C. The Preparation of 1,3,4-Oxadiazole. Journal of the American Chemical Society. 1965, 87(24), 5800–5801. [Link]

- Stolle, R. Ueber die Bildung von 1.3.4-Oxydiazolen aus Diacylhydrazinen. Journal für Praktische Chemie. 1904, 69(1), 145-156. [Link]

- Bost, R. W.; Scoggins, L. E. The Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles. Journal of the American Chemical Society. 1933, 55(9), 3854–3855. [Link]

- Husain, A.; Rashid, M.; Mishra, R.; Parveen, S.; Shin, H.-S.; Kumar, D. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Łuczyski, M.; Kudełko, A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022, 27(8), 3756. [Link]

- Oliveira, C. S. D.; Lira, B. F.; Barbosa-Filho, J. M.; Lorenzo, J. G. F.; de Athayde-Filho, P. F. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. 2012, 17(9), 10192-10231. [Link]

- Chaudhary, T.; Upadhyay, P. K. Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Synthesis. 2023, 20(6), 634-656. [Link]

- Bollikolla, H. B.; Varala, R.; Murthy, T. K. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022, 4(3), 255-271. [Link]

- Patel, K. D.; Prajapati, S. M.; Panchal, S. N.; Patel, H. D. Review of Synthesis of 1,3,4-Oxadiazole Derivatives.

- Sharma, R.; Kumar, N.; Yadav, R. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. 2015, 4(2), 1-18. [Link]

- Yu, W.; Huang, G.; Zhang, Y.; Liu, H.; Dong, L.; Yu, X.; Li, Y.; Chang, J. A Practical and Transition-Metal-Free Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles. The Journal of Organic Chemistry. 2013, 78(20), 10337–10343. [Link]

- L'Abbé, G.; D'hooge, B. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry. 2012, 10(5), 988-993. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

Isomers of oxadiazole and their relative stability

An In-depth Technical Guide to the Isomers of Oxadiazole and Their Relative Stability

Abstract

The oxadiazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry and materials science. It exists as four distinct constitutional isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole—each conferring unique physicochemical and electronic properties to the molecules in which they are embedded. A profound understanding of the relative stability and reactivity of these isomers is paramount for professionals in drug development and materials research, as the choice of isomer can dramatically influence a compound's metabolic fate, target engagement, and physical characteristics. This guide provides a detailed exploration of the structural nuances, comparative stability, and practical methodologies associated with the oxadiazole isomers, grounded in both theoretical computations and established experimental evidence.

Introduction: The Oxadiazole Isomeric Family

Oxadiazoles are derived from furan by the replacement of two carbon atoms with nitrogen atoms.[1] This substitution gives rise to four possible arrangements of the oxygen and two nitrogen atoms within the five-membered ring, as illustrated below.[2][3][4] While all are aromatic, they exhibit significant differences in their electronic distribution, dipole moments, and bond energies, which collectively dictate their stability and chemical behavior.[5][6] The 1,2,4- and 1,3,4-isomers are frequently employed as bioisosteric replacements for amide and ester groups to enhance metabolic stability and improve pharmacokinetic profiles.[6][7][8] The 1,2,5-isomer is noted for its application in high-energy materials, while the 1,2,3-isomer is characteristically unstable unless incorporated into specific mesoionic structures.[9][10]

Caption: The four constitutional isomers of oxadiazole.

Comparative Stability: A Hierarchy Defined by Structure

The relative stability of the oxadiazole isomers is a critical factor guiding their application. Extensive computational studies, corroborated by experimental observations, have established a clear stability hierarchy.

Stability Order: 1,3,4- > 1,2,4- > 1,2,5- > 1,2,3-

This trend is primarily governed by factors including aromatic stabilization energy, the inherent weakness of the N-O bond, and overall electronic delocalization. Quantum mechanics computations, particularly Density Functional Theory (DFT), have provided quantitative insights into these differences.[11][12]

The 1,3,4-oxadiazole isomer is consistently identified as the most stable.[1][11] Its symmetrical structure allows for effective delocalization of electron density, contributing to its high thermal and chemical resilience.[13][14] Conversely, the 1,2,3-oxadiazole is exceptionally unstable, readily undergoing ring-opening to form a diazoketone tautomer.[9][12] Its existence is largely confined to stabilized derivatives, most notably mesoionic sydnones.[9][15]

Quantitative Stability Metrics

The following table summarizes key theoretical parameters calculated via DFT (B3LYP/6-311+G** level) that quantify the relative stability of the parent oxadiazole rings.[11][12][16] A lower Gibbs Free Energy (ΔG) and a higher chemical hardness (η) correlate with greater molecular stability.

| Isomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Stability Rank |

| 1,3,4-Oxadiazole | 0.00 | 0.1327 | 7.536 | 1 (Most Stable) |

| 1,2,4-Oxadiazole | +8.64 | 0.1245 | 8.032 | 2 |

| 1,2,3-Oxadiazole | +21.28 | 0.1178 | 8.489 | 4 (Least Stable) |

| 1,2,5-Oxadiazole | +40.61 | 0.1201 | 8.326 | 3 |

Data sourced from Karimi, M. (2016) and Parveen, M. et al. (2022).[11][16]

Isomer-Specific Deep Dive

1,3,4-Oxadiazole: The Paragon of Stability

This isomer is the most widely utilized in drug discovery.[1] Its exceptional thermal and chemical stability translates directly to metabolic robustness, a highly desirable trait for therapeutic agents.[13][17] The 1,3,4-oxadiazole ring is found in numerous approved drugs, such as the HIV integrase inhibitor Raltegravir , where it serves as a key pharmacophoric element.[1][9] Its symmetric charge distribution results in a lower dipole moment compared to the 1,2,4-isomer, which often leads to more favorable physicochemical properties like lower lipophilicity and higher aqueous solubility.[5][6]

1,2,4-Oxadiazole: The Versatile Bioisostere

While thermodynamically less stable than its 1,3,4-counterpart, the 1,2,4-oxadiazole is still a robust and frequently used scaffold in medicinal chemistry.[1][18] It is also employed as a bioisostere for esters and amides, and its asymmetric nature provides different vectoral properties for substituent placement compared to the 1,3,4-isomer.[8] This can be crucial for optimizing interactions with biological targets. However, the inherent weakness of the N-O bond makes it susceptible to cleavage under certain reductive conditions, a factor that must be considered during drug design.[7] Commercially available drugs containing this moiety include the antiviral Pleconaril and the anxiolytic Fasiplon .[3][9]

1,2,5-Oxadiazole (Furazan): The Energetic Moiety

The furazan ring system is distinguished by its significantly high positive heat of formation.[10] This property makes it a valuable building block for the synthesis of High-Energy-Density Materials (HEDMs).[3][10] In the pharmaceutical realm, its N-oxide derivatives, known as furoxans, are of particular interest. Furoxans are capable of releasing nitric oxide (NO) under physiological conditions, making them potent vasodilators and valuable scaffolds for cardiovascular drugs.[19]

1,2,3-Oxadiazole: The Elusive Isomer and its Mesoionic Form

The parent 1,2,3-oxadiazole ring is unstable and has not been isolated.[9][12] Its primary chemical relevance stems from its stabilization in the form of sydnones , which are mesoionic aromatic compounds.[15][20] Sydnones possess a delocalized positive and negative charge across the 1,2,3-oxadiazole core and an exocyclic oxygen atom.[15][20] This unique electronic structure imparts them with good stability and makes them effective 1,3-dipoles.[21][22] They are particularly valuable in "click chemistry" for their participation in 1,3-dipolar cycloaddition reactions with alkynes to form pyrazoles, a reaction that has found broad application in bioconjugation and materials synthesis.[21]

Methodologies for Stability and Synthesis

Computational Protocol: Predicting Isomer Stability via DFT

This workflow outlines a self-validating system for determining the relative thermodynamic stability of oxadiazole isomers using Density Functional Theory (DFT). The causality behind this protocol is that accurate prediction of ground-state energies allows for a reliable comparison of isomer stability before committing to synthetic efforts.

Step-by-Step Methodology:

-

Structure Input: Construct the 3D structures of the four oxadiazole isomers using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization for each isomer to locate the minimum energy conformation on the potential energy surface. A common and reliable method is the B3LYP functional with a sufficiently large basis set, such as 6-311+G(d,p).

-

Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory used for optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energy with high accuracy. The sum of the electronic energy, ZPVE, and thermal corrections yields the Gibbs Free Energy (G).

-

Relative Stability Analysis: Compare the calculated Gibbs Free Energies of the isomers. The isomer with the lowest G is the most thermodynamically stable. The relative stability (ΔG) of other isomers is calculated with respect to this most stable isomer.

Caption: Workflow for the synthesis of a 1,3,4-oxadiazole.

Conclusion

The four isomers of oxadiazole present a fascinating case study in how subtle changes in atomic arrangement can lead to profound differences in chemical stability and utility. The 1,3,4-isomer stands out for its superior stability, making it a privileged scaffold in drug design for enhancing metabolic resistance. The 1,2,4-isomer offers a valuable, albeit slightly less stable, alternative with distinct electronic properties. The 1,2,5-isomer's energetic nature has carved its niche in materials science, while the unstable 1,2,3-isomer finds its purpose through stabilization in mesoionic sydnones, unlocking unique cycloaddition reactivity. For researchers, scientists, and drug development professionals, a nuanced appreciation of this stability hierarchy is not merely academic; it is a critical and predictive tool for the rational design of next-generation molecules with tailored properties for therapeutic and material applications.

References

- Wikipedia. Sydnone. [Link]

- Neliti.

- chemeurope.com. Sydnone. [Link]

- PubMed. Sydnone: Synthesis, Reactivity and Biological Activities. [Link]

- Scirp.org. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. [https://www.scirp.org/html/1-2 computationalchemistry_6301138.

- Scientific Research Publishing.

- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

- Research and Reviews.

- Royal Society of Chemistry.

- Wikipedia. Oxadiazole. [Link]

- ACS Publications. Oxadiazoles in Medicinal Chemistry. [Link]

- ResearchGate. Structures of the different oxadiazole isomers. [Link]

- PubMed Central.

- ACS Publications. A New Synthetic Route to 3-Oxo-4-amino-1,2,3-oxadiazole from the Diazeniumdiolation of Benzyl Cyanide: Stable Sydnone Iminium N-Oxides. [Link]

- PubMed Central.

- PubMed. Oxadiazoles in medicinal chemistry. [Link]

- PubMed Central.

- PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]

- PubMed. Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. [Link]

- ResearchGate. Oxadiazole isomers: 1,2,3-oxadiazole (7), sydnone (8), 1,2,4-oxadiazole... [Link]

- ResearchGate. oxadiazole 1,3,4-oxadiazole is thermally stable and exists in two... [Link]

- ResearchGate. 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance | Request PDF. [Link]

- ACS Medicinal Chemistry Letters.

- ResearchGate. Chemical structures of the four isomers of the oxadiazole. [Link]

- ResearchGate. Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. [Link]

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxadiazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 12. scirp.org [scirp.org]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. Sydnone - Wikipedia [en.wikipedia.org]

- 16. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. media.neliti.com [media.neliti.com]

- 21. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 4-(1,3,4-Oxadiazol-2-yl)piperidine from Carboxylic Acids

Abstract

The 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold is a privileged motif in medicinal chemistry, valued for its favorable physicochemical properties and its role as a bioisostere for esters and amides.[1][2] This application note provides a comprehensive guide for the synthesis of this key heterocyclic structure starting from readily available carboxylic acids. We will explore the strategic considerations for a successful synthesis, including the crucial role of protecting groups, and provide detailed, field-proven protocols for the key transformations. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole Piperidine Moiety

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in pharmaceutical sciences due to its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] When coupled with a piperidine ring, a common scaffold in central nervous system (CNS) active compounds, the resulting this compound structure offers a unique combination of properties.[6] The oxadiazole moiety can act as a hydrogen bond acceptor and is metabolically stable, making it an attractive replacement for more labile functional groups in drug candidates.[2]

The synthesis of this bifunctional molecule presents a unique set of challenges, primarily centered around the selective reaction of the carboxylic acid in the presence of the reactive piperidine nitrogen. This guide will detail a robust synthetic strategy that addresses these challenges through a protection-acylation-cyclization-deprotection sequence.

Synthetic Strategy: A Four-Stage Approach

A logical and efficient pathway to this compound from a carboxylic acid precursor involves a four-stage process. This strategy ensures high yields and purity by systematically addressing the reactivity of each functional group.

Caption: Overall synthetic workflow for this compound.

The Critical Role of N-Protection

The secondary amine of the piperidine ring is nucleophilic and can interfere with the reactions intended for the carboxylic acid group.[7] Therefore, the first and most critical step is the protection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7][8]

Detailed Experimental Protocols

Stage 1: N-Protection of Piperidine-4-carboxylic Acid

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Materials: Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane and water.

-

Add sodium bicarbonate (1.0 M aqueous solution, 2.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-